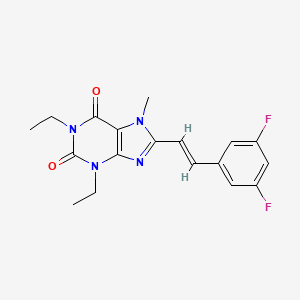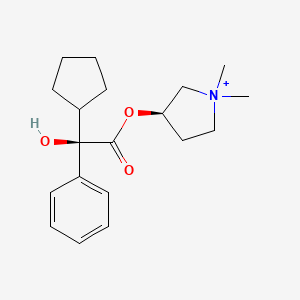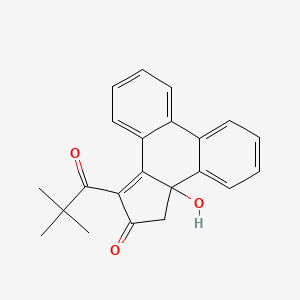
1,11b-Dihydro-3-(2,2-dimethyl-1-oxopropyl)-11b-hydroxy-2H-cyclopenta(l)phenanthren-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,11b-Dihydro-3-(2,2-dimethyl-1-oxopropyl)-11b-hydroxy-2H-cyclopenta(l)phenanthren-2-one is a complex organic compound with a unique structure that includes a cyclopenta[l]phenanthrene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,11b-Dihydro-3-(2,2-dimethyl-1-oxopropyl)-11b-hydroxy-2H-cyclopenta(l)phenanthren-2-one typically involves multiple steps, starting from simpler organic molecules. A common synthetic route might include:
Formation of the Cyclopenta[l]phenanthrene Core: This can be achieved through a series of cyclization reactions, often involving Friedel-Crafts acylation and subsequent cyclization steps.
Introduction of the 2,2-Dimethyl-1-oxopropyl Group: This step usually involves the use of a Grignard reagent or an organolithium reagent to introduce the desired alkyl group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
1,11b-Dihydro-3-(2,2-dimethyl-1-oxopropyl)-11b-hydroxy-2H-cyclopenta(l)phenanthren-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the carbonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Common reducing agents include NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Conditions vary depending on the specific substitution, but typical reagents might include halogens or organometallic compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Wissenschaftliche Forschungsanwendungen
1,11b-Dihydro-3-(2,2-dimethyl-1-oxopropyl)-11b-hydroxy-2H-cyclopenta(l)phenanthren-2-one has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Its unique structure could be explored for therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It might be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1,11b-Dihydro-3-(2,2-dimethyl-1-oxopropyl)-11b-hydroxy-2H-cyclopenta(l)phenanthren-2-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,11b-Dihydro-3-(2,2-dimethyl-1-oxopropyl)-11b-hydroxy-2H-cyclopenta(l)phenanthren-2-one: shares structural similarities with other cyclopenta[l]phenanthrene derivatives.
Estrone: A naturally occurring estrogen with a similar core structure but different functional groups.
Testosterone: Another steroid hormone with a similar cyclopenta[l]phenanthrene core but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical and biological properties compared to other similar compounds
Eigenschaften
CAS-Nummer |
113561-34-5 |
|---|---|
Molekularformel |
C22H20O3 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
1-(2,2-dimethylpropanoyl)-3a-hydroxy-3H-cyclopenta[l]phenanthren-2-one |
InChI |
InChI=1S/C22H20O3/c1-21(2,3)20(24)18-17(23)12-22(25)16-11-7-6-9-14(16)13-8-4-5-10-15(13)19(18)22/h4-11,25H,12H2,1-3H3 |
InChI-Schlüssel |
JURABNDMRREYSO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)C1=C2C3=CC=CC=C3C4=CC=CC=C4C2(CC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


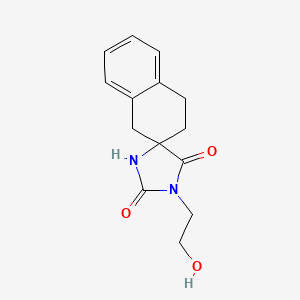
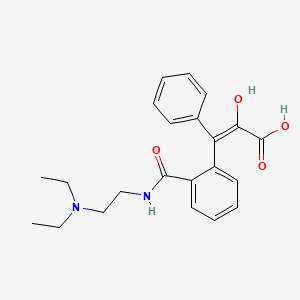

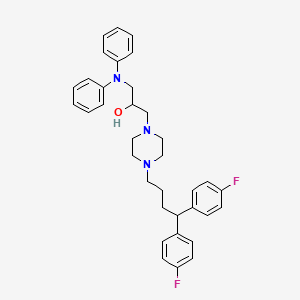

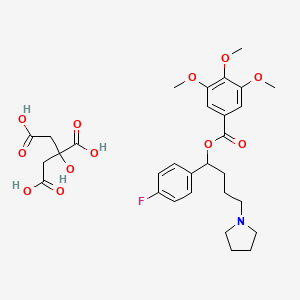
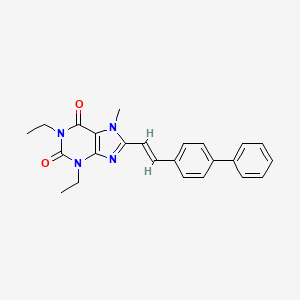
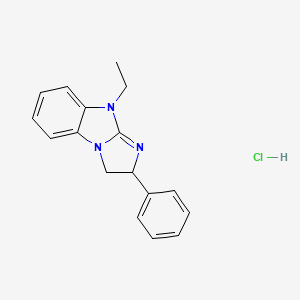


![4-[2-[4-[[4-[3-(tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethylamino]butanoic acid](/img/structure/B12778598.png)
